molecular formula C6H5BF3KO B1592529 Potassium 2-hydroxyphenyltrifluoroborate CAS No. 850313-92-7

Potassium 2-hydroxyphenyltrifluoroborate

Cat. No.: B1592529
CAS No.: 850313-92-7
M. Wt: 200.01 g/mol
InChI Key: GNJVFVXTMQKQGP-UHFFFAOYSA-N
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Description

Potassium 2-hydroxyphenyltrifluoroborate is a chemical compound with the molecular formula C₆H₅BF₃KO. It belongs to the class of organoboron compounds and is known for its stability and reactivity in various chemical reactions. This compound is used in a range of scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 2-hydroxyphenyltrifluoroborate can be synthesized through the reaction of 2-hydroxyphenylboronic acid with potassium trifluoroborate salts under specific reaction conditions. The reaction typically involves the use of a strong base, such as potassium hydroxide, and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Potassium 2-hydroxyphenyltrifluoroborate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like alkyl halides.

Major Products Formed: The major products formed from these reactions include various phenolic derivatives, boronic acids, and other organoboron compounds.

Scientific Research Applications

Potassium 2-hydroxyphenyltrifluoroborate is widely used in scientific research due to its unique properties and reactivity. It is employed in:

  • Chemistry: As a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

  • Biology: In the study of enzyme inhibition and as a tool in bioconjugation techniques.

  • Medicine: In the development of pharmaceuticals and as a potential therapeutic agent.

  • Industry: In the synthesis of fine chemicals and materials with specific properties.

Mechanism of Action

Potassium 2-hydroxyphenyltrifluoroborate is compared with other similar compounds, such as potassium trifluoroborate salts and boronic acids. Its uniqueness lies in its stability and reactivity under oxidative conditions, making it a preferred reagent in many chemical reactions.

Comparison with Similar Compounds

  • Potassium trifluoroborate salts

  • Boronic acids

  • Phenylboronic acid derivatives

Properties

IUPAC Name

potassium;trifluoro-(2-hydroxyphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF3O.K/c8-7(9,10)5-3-1-2-4-6(5)11;/h1-4,11H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJVFVXTMQKQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1O)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635569
Record name Potassium trifluoro(2-hydroxyphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850313-92-7
Record name Borate(1-), trifluoro(2-hydroxyphenyl-κC)-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850313-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro(2-hydroxyphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxyphenyltrifluoroborate potassium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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